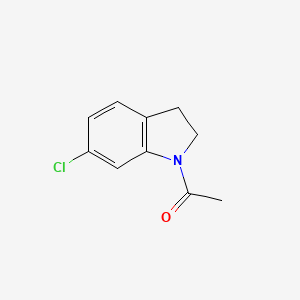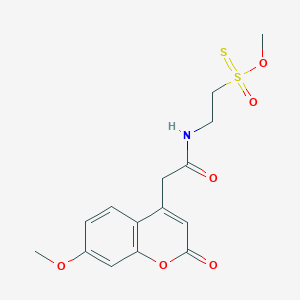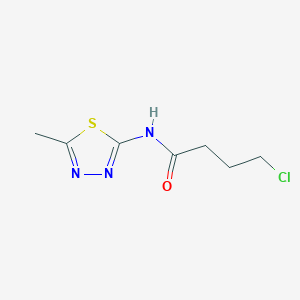
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (4-CNMTB) is a synthetic organic compound that has recently been the subject of much scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to bind to metal ions, making them useful in a variety of applications. 4-CNMTB is of particular interest due to its ability to bind to copper ions, which makes it a potential agent in the treatment of copper-associated diseases.
Scientific Research Applications
Anticancer Activity
- Thiazole and 1,3,4-thiadiazole derivatives, related to the compound , have been explored for their anticancer activities. For instance, novel pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial Activity
- Derivatives of 1,3,4-thiadiazole, including compounds similar to 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, have been synthesized and shown to exhibit moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Fungicidal Activity
- Thiadiazole compounds have been tested for their fungicidal activity against major agricultural diseases like rice sheath blight, suggesting potential agricultural applications (Chen, Li, & Han, 2000).
Local Anesthetic Properties
- Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related structurally to the compound in focus, have demonstrated significant local anesthetic activity (Saxena, Singh, Agarwal, & Mehra, 1984).
Ionic Liquids Formation
- Methyl thiazole, closely related to the compound , can be transformed into ionic liquids which can promote certain chemical reactions like the benzoin condensation (Davis & Forrester, 1999).
Urease Inhibition
- Compounds like 4-chloro-N-(substituted-phenyl)butanamides, structurally related to 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, have been studied as potent urease inhibitors, indicating potential therapeutic applications (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
CDK2 Inhibition
- N-(5-Bromo-1,3-thiazol-2-yl)butanamide, similar to the compound of interest, was found to be an active inhibitor of CDK2, a protein kinase involved in cell cycle regulation, indicating its potential in cancer therapy (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).
Antibacterial and Antifungal Activities
- Mannich base derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, demonstrating moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-inflammatory and Analgesic Activities
- Thiadiazolidine derivatives have shown significant anti-inflammatory and analgesic properties in pharmacological screenings, suggesting their potential in pain and inflammation management (Pandeya, Naik, Singh, & Singh, 1991).
Chemical Sensing Applications
- Complexes containing 1,3,4-thiadiazole have been used in the development of sensitive ion-selective electrodes, demonstrating potential in analytical chemistry (Chai, Yuan, Xu, Xu, Dai, & Jiang, 2004).
properties
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHGGCMBSRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398976 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
CAS RN |
392244-44-9 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



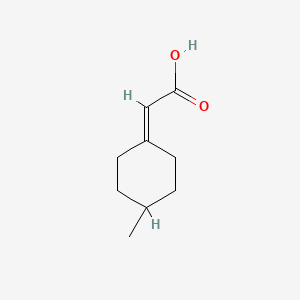
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
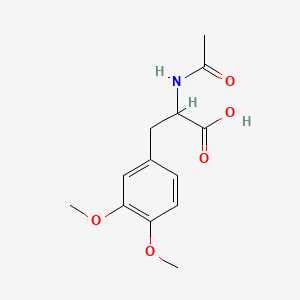

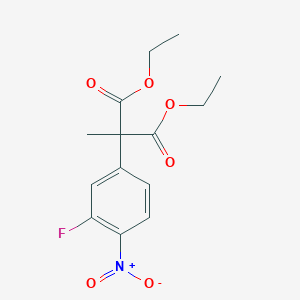
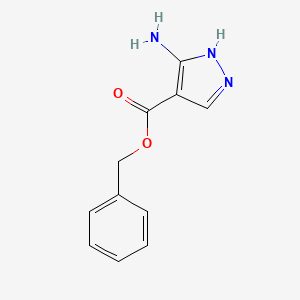
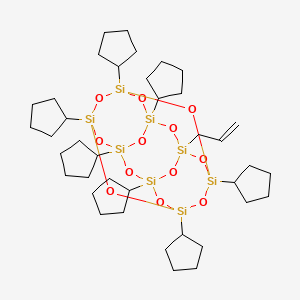
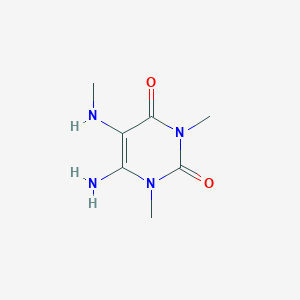
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
